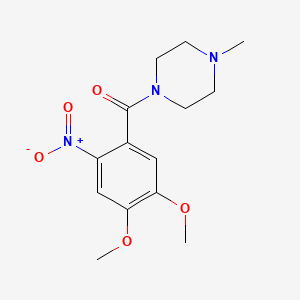![molecular formula C16H18N4O2S B5569853 N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)
N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, belonging to the class of organic compounds, features in various studies due to its interesting chemical structure and properties.
Synthesis Analysis
N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide can be synthesized through condensation reactions. For instance, it can be prepared by condensing N-benzoyl glycine hydrazide with 3-aminoacetophenone, as detailed in the study of potentiometric studies on complexation reactions with various metal ions (Thangjam & Rajkumari, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction techniques, revealing details like crystal system, lattice parameters, and molecular interactions. For example, a related compound crystallizes in the monoclinic space group with specific unit cell parameters and is stabilized by N–H⋅⋅⋅O and C–H⋅⋅⋅O hydrogen bonds (Kumar et al., 2016).
Chemical Reactions and Properties
The compound reacts with various metal ions to form complexes. For instance, it reacts with Ni(II), Cu(II), and Cd(II) ions in different media to form 1:1 metal−ligand complexes. These reactions are influenced by factors like pH and temperature (Thangjam & Rajkumari, 2010).
Physical Properties Analysis
Physical properties like crystallography are crucial for understanding the compound's behavior. Studies have shown that related compounds exhibit specific crystallographic characteristics, such as crystallization in certain space groups and stabilization through hydrogen bonds (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties, especially regarding reactivity with metal ions and stability constants of the resulting complexes, are notable. The stability of the complexes varies depending on the metal ion, with a general order observed in some studies (Thangjam & Rajkumari, 2010).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interaction
N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide and its derivatives have been studied for their crystal structures and molecular interactions. For example, a compound structurally related to the query chemical, displaying antibacterial and antifungal activities, has been analyzed for its crystal structure, revealing that intramolecular N-H⋅⋅⋅N hydrogen bonding forms a pseudo-six-membered ring, thereby locking the molecular conformation and removing conformational flexibility (Vasu et al., 2003).
Complexation with Metal Ions
Research into the complexation behaviors of similar compounds with metal ions such as rhenium and technetium has provided insights into their potential applications. Tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]- N'-substituted benzamidine ligands have been synthesized, leading to the development of monomeric, five-coordinate compounds that are air-stable and bind in the equatorial coordination sphere (Nguyen Hung Huy et al., 2008).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of these compounds have been a significant area of study. For instance, derivatives showing substantial activity against a range of pathogens have been identified, offering a potential pathway for the development of new antimicrobial agents (Gouda et al., 2010).
Synthesis and Characterization
Efforts to synthesize and characterize novel derivatives based on the thiophene moiety have resulted in compounds with promising antimicrobial activities, highlighting the versatility and potential of these chemicals for further scientific research (Nagesh et al., 2015).
Inhibitory Effects on Enzymes
Studies have also explored the inhibitory effects of these compounds on enzymes like cholesterol esterase and acetylcholinesterase, indicating their potential for therapeutic applications (Pietsch & Gütschow, 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-20(2)13-7-5-12(6-8-13)10-18-19-15(21)11-17-16(22)14-4-3-9-23-14/h3-10H,11H2,1-2H3,(H,17,22)(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEQTKHKRQRUKL-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)
![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)
![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)
![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

